molecular formula C16H25F6N3PRu B1591132 Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate CAS No. 99604-67-8

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

Cat. No.: B1591132
CAS No.: 99604-67-8
M. Wt: 505.4 g/mol
InChI Key: IYEMDYLFXFMECZ-UHFFFAOYSA-N
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Description

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a complex organometallic compound with the molecular formula C16H25F6N3PRu. This compound is known for its unique structure and versatile applications in various scientific fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate acts as a versatile catalyst in biochemical reactions. It interacts with various enzymes and proteins to facilitate reactions that form carbon-carbon or carbon-heteroatom bonds. The compound’s interaction with enzymes such as hydrosilylation catalysts enables the formation of α-vinylsilanes from alkynes . Additionally, it plays a role in the cyclotrimerization of alkynes, which is essential for synthesizing complex organic molecules .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in reactions that modify cellular components, leading to changes in cell function. For instance, its role in hydrosilylation reactions can impact the synthesis of biomolecules that are crucial for cell signaling and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, facilitating catalytic reactions that result in the formation of new chemical bonds. This binding interaction can lead to enzyme inhibition or activation, depending on the nature of the reaction. Additionally, the compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can retain its catalytic properties for extended periods . Prolonged exposure to certain environmental conditions may lead to degradation, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products in biochemical reactions. The compound’s role in hydrosilylation and cyclotrimerization reactions highlights its importance in metabolic flux and the regulation of metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its catalytic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its catalytic properties and facilitate its interaction with biomolecules involved in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with acetonitrile in the presence of ruthenium chloride and hexafluorophosphoric acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states of ruthenium.

  • Reduction: : Reduction reactions can be used to alter the oxidation state of ruthenium.

  • Substitution: : Substitution reactions involve the replacement of ligands in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various ruthenium complexes with different ligands, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Catalysis: : It is used as a catalyst in various organic reactions, such as hydrosilylation of alkynes and cycloisomerization of diynes.

  • Material Science: : The compound is used in the synthesis of advanced materials, including those used in solar energy and water treatment applications.

  • Biology: : The compound is used in biological studies to understand the interactions between metal complexes and biological molecules.

Comparison with Similar Compounds

This compound is unique due to its specific combination of ligands and the ruthenium center. Similar compounds include other organometallic ruthenium complexes, such as pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate. These compounds share similarities in their use as catalysts and in material science applications, but the specific ligand environment and oxidation state of ruthenium can lead to different reactivity and properties.

Properties

CAS No.

99604-67-8

Molecular Formula

C16H25F6N3PRu

Molecular Weight

505.4 g/mol

IUPAC Name

acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

InChI

InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1

InChI Key

IYEMDYLFXFMECZ-UHFFFAOYSA-N

SMILES

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Canonical SMILES

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Pictograms

Irritant

Origin of Product

United States

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